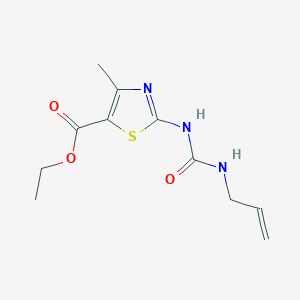

Ethyl 2-(3-allylureido)-4-methylthiazole-5-carboxylate

Description

Ethyl 2-(3-allylureido)-4-methylthiazole-5-carboxylate is a thiazole derivative featuring a 3-allylureido substituent at the 2-position and an ethyl carboxylate group at the 5-position of the thiazole ring. This precursor is typically prepared by cyclizing ethyl 2-chloroacetoacetate with thiourea under basic conditions. Subsequent introduction of the 3-allylureido group likely involves reacting the amino group at the 2-position with an allyl isocyanate or a similar reagent, a strategy analogous to the synthesis of ureido-containing thiazoles described in .

The compound’s structure combines a thiazole core—a heterocycle known for diverse bioactivities—with a polar ureido moiety and a hydrophobic allyl chain.

Properties

IUPAC Name |

ethyl 4-methyl-2-(prop-2-enylcarbamoylamino)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3S/c1-4-6-12-10(16)14-11-13-7(3)8(18-11)9(15)17-5-2/h4H,1,5-6H2,2-3H3,(H2,12,13,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INMTWVKKVOEQBF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N=C(S1)NC(=O)NCC=C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-allylureido)-4-methylthiazole-5-carboxylate typically involves a multi-step process. One common method includes the reaction of 4-methylthiazole-5-carboxylic acid with ethyl chloroformate to form the corresponding ethyl ester. This intermediate is then reacted with 3-allylurea under suitable conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and solvents like dichloromethane or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-allylureido)-4-methylthiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride to reduce the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, where halogenated derivatives can be formed using halogenating agents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.

Substitution: Halogenating agents like N-bromosuccinimide; reactions are often conducted in the presence of a catalyst such as iron(III) chloride.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Alcohols.

Substitution: Halogenated thiazole derivatives.

Scientific Research Applications

Ethyl 2-(3-allylureido)-4-methylthiazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-allylureido)-4-methylthiazole-5-carboxylate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular pathways, leading to its observed biological effects. Detailed studies on its binding affinity and specificity are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Thiazole Derivatives

Key Observations:

Substituent Diversity and Bioactivity: Ureido Derivatives: The 3-allylureido group in the target compound contrasts with the 4-acetylphenylureido group in ’s antiviral agents. Formyl/Hydroxyphenyl Derivatives: Compounds like NL () exhibit excited-state intramolecular proton transfer (ESIPT), enabling applications as fluorescent probes. The allylureido group’s lack of aromaticity may limit such optical properties but could favor interactions with hydrophobic enzyme pockets.

Synthetic Flexibility :

- The 2-position is highly amenable to functionalization. For example:

- Palladium-catalyzed cross-coupling introduces aryl groups ().

- Condensation reactions with hydrazines or ureas yield hydrazono or ureido derivatives ().

Physical Properties: Melting points for hydrazono-coumarin hybrids (209–222°C, ) suggest that bulkier substituents increase crystallinity. The target compound’s allylureido group, being less rigid, may lower its melting point compared to aromatic analogs.

Spectroscopic and Analytical Comparisons

IR/NMR Signatures :

- Ureido groups typically show IR peaks near 1640–1680 cm⁻¹ (C=O stretch) and 3300 cm⁻¹ (N–H stretch). The allyl chain would add C–H stretches (~3080 cm⁻¹) and alkene signals (δ 5–6 ppm in ¹H-NMR).

- In contrast, formyl groups (e.g., NL) exhibit strong C=O stretches ~1700 cm⁻¹ and aldehyde proton signals at δ 9–10 ppm.

Mass Spectrometry :

- The molecular ion [M+H]⁺ for the target compound would differ by ~55 Da from its phenylureido analog (due to the allyl group’s lower molecular weight).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.